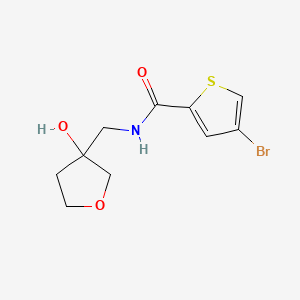

4-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

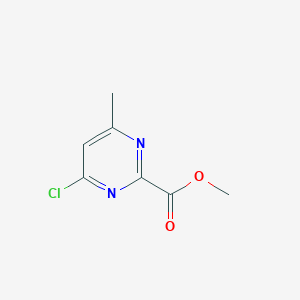

The compound “4-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a tetrahydrofuran ring, which is a five-membered ring with one oxygen atom. The molecule also contains a carboxamide group, a bromine atom, and a hydroxyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Thiophene rings can undergo reactions such as halogenation, nitration, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom might make the compound relatively heavy and potentially reactive. The carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility in different solvents .科学的研究の応用

Polymer Photostabilization

Research has shown that derivatives of thiophene, similar in structure to 4-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)thiophene-2-carboxamide, are effective as photostabilizers for polymers such as poly(vinyl chloride) (PVC). The addition of these thiophene derivatives can significantly reduce the level of photodegradation in PVC films, enhancing their durability and lifespan under UV exposure. This application is crucial for improving the performance of PVC in outdoor applications, where resistance to UV radiation is essential (Balakit et al., 2015).

Heterocyclic Chemistry

The synthesis and application of thiophene derivatives in the creation of novel heterocyclic compounds have been explored. These compounds serve as key intermediates in the development of various pharmaceuticals and agrochemicals. For example, research has demonstrated the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, a new class of heterocyclic system, through reactions involving bromomethyl thiophene-3-carboxylates (Yagodkina-Yakovenko et al., 2018).

Material Science

The potential of thiophene derivatives for material science applications, particularly in the synthesis of conductive polymers and organic semiconductors, has been highlighted. These materials are pivotal for the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The research into thiophene-based compounds contributes to the advancement of organic electronics by providing materials with desirable electrical properties and stability (Pevzner, 2003).

Organic Synthesis

The utility of thiophene derivatives in organic synthesis, particularly in cross-coupling reactions and the synthesis of complex organic molecules, has been demonstrated. These reactions are fundamental in constructing a wide range of organic compounds with applications in pharmaceuticals, agrochemicals, and material science. For instance, iron-catalyzed ortho-alkylation of carboxamides using thiophene derivatives showcases the versatility of these compounds in facilitating complex chemical transformations (Fruchey et al., 2014).

特性

IUPAC Name |

4-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-7-3-8(16-4-7)9(13)12-5-10(14)1-2-15-6-10/h3-4,14H,1-2,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEPSESZNWWGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C2=CC(=CS2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2839287.png)

![potassium 2-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B2839288.png)

![N-(2-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2839289.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2839291.png)

![N1-isopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2839293.png)

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2839294.png)

![2-((3,4-dichlorobenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2839296.png)

![Methyl [1-(4-chlorobenzoyl)piperidin-4-YL]acetate](/img/structure/B2839297.png)

![N-[(3-Ethylphenyl)methyl]-N-(5-oxaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2839300.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(1,3,5-trimethylpyrazol-4-yl)carbamate](/img/structure/B2839306.png)